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Compound of Interest

Compound Name: FF-10502

Cat. No.: B1672653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FF-10502, a novel pyrimidine
antimetabolite, and its investigation in the context of cholangiocarcinoma (CCA). The
information presented herein is intended to support researchers, scientists, and drug
development professionals in understanding the mechanism of action, preclinical and clinical
findings, and experimental considerations for FF-10502.

Core Concepts and Mechanism of Action

FF-10502 is a synthetic pyrimidine nucleoside analogue, structurally similar to gemcitabine,
with a key modification of a sulfur substitution in the pentose ring.[1] This structural difference
contributes to its distinct biological activity. The primary mechanism of action of FF-10502 is the
inhibition of DNA synthesis and repair, making it a potent agent against cancer cell proliferation.

Dual Mechanism of Action:

« Inhibition of DNA Replication: Like other nucleoside analogues, FF-10502 is incorporated
into replicating DNA strands, leading to chain termination and cell cycle arrest.

« Inhibition of DNA Damage Repair: A key differentiator of FF-10502 is its potent inhibition of
DNA polymerase beta (Polf), an essential enzyme in the base excision repair (BER)
pathway.[2] This inhibition of DNA repair can sensitize cancer cells to endogenous and
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exogenous DNA damage, contributing to its anti-tumor activity, particularly in quiescent or
slow-growing cells.[1]

FF-10502 has demonstrated activity in preclinical models that are resistant to gemcitabine,
suggesting it may overcome certain mechanisms of resistance to standard-of-care
chemotherapy.[1]

Preclinical Research Findings

While specific preclinical data for FF-10502 in cholangiocarcinoma models is limited in publicly
available literature, studies in other solid tumors, particularly pancreatic cancer, provide
valuable insights into its activity.

In Vitro Activity

FF-10502 has shown cytotoxic activity against various cancer cell lines. Notably, it has
demonstrated potent activity against serum-starved, dormant cancer cells when combined with
DNA damaging agents.[2]

Table 1: Preclinical In Vitro Activity of FF-10502 in Pancreatic Cancer Cell Lines

Cell Line IC50 (nM) Reference

Pancreatic Cancer Cell Lines
N 60-330 [3]
(unspecified)

In Vivo Activity

Preclinical studies using patient-derived xenograft (PDX) models of gemcitabine-resistant
pancreatic cancer have shown that FF-10502 can lead to superior tumor growth suppression
compared to gemcitabine.[1][3]

Clinical Research in Cholangiocarcinoma

A Phase 1/2a clinical trial (NCT02661542) evaluated the safety, pharmacokinetics, and efficacy
of FF-10502 in patients with advanced solid tumors, including a cohort of patients with
cholangiocarcinoma.[1][4]
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Study Design and Patient Population

The study was an open-label, single-arm, dose-escalation (Phase 1) and cohort expansion
(Phase 2a) trial.[4] Patients enrolled had inoperable, metastatic tumors that were refractory to

standard therapies.[4]

Table 2: Patient Demographics and Baseline Characteristics (Cholangiocarcinoma Cohort)

Characteristic Value Reference
Number of Patients 26 [1]
Median Prior Therapies 4 [1]

Efficacy in Cholangiocarcinoma

FF-10502 demonstrated encouraging preliminary efficacy in heavily pretreated patients with

cholangiocarcinoma.

Table 3: Clinical Efficacy of FF-10502 in Cholangiocarcinoma Patients

Efficacy Endpoint Value Reference
Partial Responses (PRs) 3 of 26 patients [1]
Patients on Therapy for =6
7 [1]

months
Median Progression-Free

) 24.7 weeks [4]
Survival (PFS)
Median Overall Survival (OS) 39.1 weeks [4]

Prolonged progression-free survival was associated with the presence of BAP1 and PBRM1

mutations.[4]

Safety and Tolerability

FF-10502 was generally well-tolerated with manageable side effects.[4]
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Table 4: Key Safety Findings from the Phase 1/2a Trial

Safety Parameter Details Reference

Maximum Tolerated Dose

(MTD) 90 mg/m2 [1]

Dose-Limiting Toxicities (DLTSs)

£ 135 ma/m? Hypotension (Grade 3 and 4) [1]
a mg/m

DLTs at 100 mg/m2 Grade 3 fatigue, Grade 2 rash [1]
Common Adverse Events ) )

Rash, pruritus, fever, fatigue [4]
(Grade 1-2)
Grade 3/4 Hematologic Thrombocytopenia (5.1%), ]
Toxicities (at 90 mg/m2) Neutropenia (2%)

Experimental Protocols

Detailed, specific protocols for preclinical evaluation of FF-10502 in cholangiocarcinoma
models are not readily available in the public domain. However, based on established
methodologies for similar compounds and cancer types, the following sections provide
representative protocols.

In Vitro Cell Viability Assay

This protocol describes a general method for assessing the cytotoxic effects of FF-10502 on
cholangiocarcinoma cell lines using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:
¢ Cholangiocarcinoma cell lines (e.g., TFK-1, HUCCT1)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-
streptomycin)

e FF-10502 (stock solution in a suitable solvent, e.g., DMSO)
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96-well cell culture plates
MTT or MTS reagent
Solubilization solution (for MTT assay)

Microplate reader

Procedure:

Cell Seeding: Seed cholangiocarcinoma cells into 96-well plates at a density of 5,000-10,000
cells per well in 100 pL of complete culture medium. Incubate for 24 hours to allow for cell
attachment.

Drug Treatment: Prepare serial dilutions of FF-10502 in complete culture medium. Remove
the medium from the wells and add 100 pL of the drug dilutions. Include vehicle control wells
(medium with the same concentration of solvent as the highest drug concentration).

Incubation: Incubate the plates for 72 hours (or a desired time course) at 37°C in a
humidified 5% CO2 incubator.

Viability Assessment (MTS Assay):

o Add 20 pL of MTS reagent to each well.

o Incubate for 1-4 hours at 37°C.

o Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
results as a dose-response curve and determine the IC50 value (the concentration of drug
that inhibits cell growth by 50%).

Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general workflow for evaluating the in vivo efficacy of FF-10502 using

cholangiocarcinoma PDX models.
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Materials:

Immunodeficient mice (e.g., NOD/SCID or NSG)

Cholangiocarcinoma PDX tissue

FF-10502 formulation for intravenous (IV) injection

Vehicle control for injection

Surgical tools for implantation

Calipers for tumor measurement
Procedure:
e PDX Implantation:

o Surgically implant a small fragment (approximately 20-30 mms3) of cholangiocarcinoma
PDX tissue subcutaneously into the flank of each mouse.

o Allow the tumors to grow to a palpable size (e.g., 100-150 mma3).
e Randomization and Treatment:
o Randomize the mice into treatment and control groups (n=8-10 mice per group).

o Administer FF-10502 intravenously at the desired dose and schedule (e.g., once weekly
for 3 weeks). The clinical trial used a schedule of days 1, 8, and 15 of a 28-day cycle.[1]

o Administer the vehicle control to the control group using the same schedule.

e Tumor Measurement and Monitoring:

[¢]

Measure tumor dimensions with calipers twice weekly.

o

Calculate tumor volume using the formula: (Length x Width2) / 2.

[e]

Monitor the body weight and overall health of the mice.
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e Endpoint and Analysis:

o The study may be terminated when the tumors in the control group reach a predetermined
size or after a set duration.

o At the endpoint, euthanize the mice and excise the tumors for weighing and further
analysis (e.g., histology, biomarker analysis).

o Compare the tumor growth between the treatment and control groups to determine the
anti-tumor efficacy of FF-10502.

Signaling Pathways and Visualizations
FF-10502 Mechanism of Action

The following diagram illustrates the dual mechanism of action of FF-10502, targeting both
DNA replication and the base excision repair pathway.
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Caption: Dual mechanism of action of FF-10502.

Key Signhaling Pathways in Cholangiocarcinoma

The development and progression of cholangiocarcinoma involve the dysregulation of several
key signaling pathways. Understanding these pathways provides a broader context for the
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development of targeted therapies.
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Caption: Key signaling pathways in cholangiocarcinoma.
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Experimental Workflow for a Preclinical Study

The following diagram outlines a typical workflow for the preclinical evaluation of a compound
like FF-10502 in cholangiocarcinoma.
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In Vitro Studies
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Caption: Preclinical experimental workflow for FF-10502.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1672653?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-4409/8/5/496
https://www.mdpi.com/2073-4409/8/5/496
https://pmc.ncbi.nlm.nih.gov/articles/PMC9600735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9600735/
https://pubmed.ncbi.nlm.nih.gov/40527032/
https://pubmed.ncbi.nlm.nih.gov/40527032/
https://pubmed.ncbi.nlm.nih.gov/40527032/
https://pubmed.ncbi.nlm.nih.gov/36882377/
https://pubmed.ncbi.nlm.nih.gov/36882377/
https://pubmed.ncbi.nlm.nih.gov/36882377/
https://www.benchchem.com/product/b1672653#ff-10502-for-cholangiocarcinoma-research
https://www.benchchem.com/product/b1672653#ff-10502-for-cholangiocarcinoma-research
https://www.benchchem.com/product/b1672653#ff-10502-for-cholangiocarcinoma-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672653?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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